4-Bromo-2,5-dimethoxyaniline
Overview
Description
4-Bromo-2,5-dimethoxyaniline is an organic compound with the molecular formula C8H10BrNO2 It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine and methoxy groups
Mechanism of Action
Target of Action
The primary targets of 4-Bromo-2,5-dimethoxyaniline are the 5-hydroxytryptamine receptor 2C and 5-hydroxytryptamine receptor 2A . These receptors play a crucial role in the regulation of mood, anxiety, feeding, and reproductive behavior .
Mode of Action
This compound acts as a partial agonist at the 5-hydroxytryptamine receptor 2C and 5-hydroxytryptamine receptor 2A This partial activation can lead to changes in the cell’s function and ultimately influence the individual’s behavior .
Biochemical Pathways
The main metabolic pathways of this compound involve oxidative deamination , resulting in the formation of 2-(4-bromo-2,5-dimethoxyphenyl)-ethanol (BDMPE) and 4-bromo-2,5-dimethoxyphenylacetic acid (BDMPAA) metabolites . Additionally, 4-bromo-2,5-dimethoxybenzoic acid (BDMBA) can also be produced by oxidative deamination . Further metabolism of BDMPE and BDMPAA may occur by demethylation .
Result of Action
The molecular and cellular effects of this compound’s action are reflected in its behavioral, neurochemical, and pharmaco-EEG profiles . For instance, it has a biphasic effect on locomotion, with an initial inhibitory effect followed by an excitatory effect . It also increases dopamine but decreases 3,4-dihydroxyphenylacetic acid (DOPAC) in the nucleus accumbens .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dry, ventilated, and light-avoiding environment . It should also be kept away from strong oxidants and acids to prevent violent reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2,5-dimethoxyaniline typically involves the bromination of 2,5-dimethoxyaniline. One common method includes the use of bromine in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar bromination techniques. The process involves the use of large reactors and precise control of reaction parameters such as temperature, concentration, and reaction time to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2,5-dimethoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom, yielding 2,5-dimethoxyaniline.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups, such as amino or hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted anilines .
Scientific Research Applications
4-Bromo-2,5-dimethoxyaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
4-Bromo-2,5-dimethoxyphenethylamine: A compound with similar structural features but different functional groups, leading to distinct chemical and biological properties.
2,5-Dimethoxyaniline: Lacks the bromine substituent, resulting in different reactivity and applications.
4-Chloro-2,5-dimethoxyaniline: Similar structure with a chlorine atom instead of bromine, affecting its chemical behavior and uses.
Uniqueness: Its unique combination of substituents makes it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
4-bromo-2,5-dimethoxyaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2/c1-11-7-4-6(10)8(12-2)3-5(7)9/h3-4H,10H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLONQFVJDASUEB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1N)OC)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90586166 | |
Record name | 4-Bromo-2,5-dimethoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90586166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
244236-98-4 | |
Record name | 4-Bromo-2,5-dimethoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90586166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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